molecular formula C9H9ClO2 B1394740 3-Chloro-2-methoxy-5-methylbenzaldehyde CAS No. 883529-23-5

3-Chloro-2-methoxy-5-methylbenzaldehyde

Cat. No.: B1394740
CAS No.: 883529-23-5
M. Wt: 184.62 g/mol
InChI Key: NYSLYFRBGINRNI-UHFFFAOYSA-N
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Description

3-Chloro-2-methoxy-5-methylbenzaldehyde: is an organic compound with the molecular formula C9H9ClO2 . It is a derivative of benzaldehyde, characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 3-Chloro-2-methoxy-5-methylbenzaldehyde typically begins with 3-chloro-2-methoxy-5-methylbenzene.

    Reaction Conditions: The compound can be synthesized through a formylation reaction, where the starting material is treated with a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride.

    Industrial Production Methods: Industrial production may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Chloro-2-methoxy-5-methylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents in the presence of catalysts.

Major Products:

    Oxidation: 3-Chloro-2-methoxy-5-methylbenzoic acid.

    Reduction: 3-Chloro-2-methoxy-5-methylbenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the substituent introduced.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-methoxy-5-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons and protons. In reduction reactions, the aldehyde group is converted to an alcohol by the addition of hydrogen atoms.

Comparison with Similar Compounds

    3-Chloro-5-methoxybenzaldehyde: Similar structure but lacks the methyl group.

    2-Chloro-5-methoxybenzaldehyde: Similar structure but the chlorine and methoxy groups are positioned differently.

    Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a hydroxyl group instead of a chlorine atom and is widely used as a flavoring agent.

Uniqueness:

  • The presence of the chlorine atom, methoxy group, and methyl group in specific positions on the benzene ring gives 3-Chloro-2-methoxy-5-methylbenzaldehyde unique chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

3-chloro-2-methoxy-5-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-3-7(5-11)9(12-2)8(10)4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSLYFRBGINRNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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